molecular formula C19H22N6O2S B3008981 N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1428380-35-1

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B3008981
CAS No.: 1428380-35-1
M. Wt: 398.49
InChI Key: CJQCLJVCHXPHHC-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Biological Activity

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety linked to a pyrimidine derivative, which contributes to its biological activity. The presence of the 4-methylpyridine and amino groups enhances its interaction with biological targets.

  • Enzyme Inhibition :
    • This compound has been studied for its potential as a kinase inhibitor. Kinases are critical in signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases. For instance, derivatives of similar structures have shown significant inhibitory activity against various kinases, including those involved in cancer progression .
  • Calcium Channel Interaction :
    • Research indicates that some benzenesulfonamide derivatives can influence calcium channels, which play a pivotal role in cardiovascular function. Studies using isolated rat heart models have demonstrated that certain sulfonamide derivatives can decrease perfusion pressure and coronary resistance, suggesting a potential mechanism for cardiovascular modulation .
  • CYP450 Interaction :
    • The compound's interaction with cytochrome P450 enzymes has also been evaluated. These enzymes are crucial for drug metabolism, and understanding how the compound interacts with them can provide insights into its pharmacokinetics and potential drug-drug interactions .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-(2-aminoethyl)-benzenesulfonamidePerfusion Pressure Modulation10
N-(4-methylpyridin-2-yl)-aminopropylsulfonamideKinase Inhibition5
2-hydrazinocarbonyl-benzenesulfonamideCalcium Channel Blocker8

Case Studies

  • Cardiovascular Effects :
    In a study assessing the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure, it was found that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both metrics compared to controls. This suggests a beneficial effect on cardiac function, potentially mediated by calcium channel interactions .
  • Cancer Research :
    The compound's structural analogs have been tested for their ability to inhibit specific kinases associated with tumor growth. Results indicated that modifications to the amino group significantly affected inhibitory potency against target kinases, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-14-8-9-20-17(12-14)25-19-13-18(23-15(2)24-19)21-10-11-22-28(26,27)16-6-4-3-5-7-16/h3-9,12-13,22H,10-11H2,1-2H3,(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQCLJVCHXPHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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